Cas no 120523-16-2 ((4R)-3,4-dihydro-2H-chromen-4-ol)
120523-16-2 structure
Product Name:(4R)-3,4-dihydro-2H-chromen-4-ol
CAS No:120523-16-2
MF:C9H10O2
MW:150.174502849579
CID:895751
PubChem ID:640695
Update Time:2025-04-19
(4R)-3,4-dihydro-2H-chromen-4-ol Chemical and Physical Properties
Names and Identifiers
-
- (+)-(R)-4-Chromanol
- (R)-4-CHROMANOL
- (R)-3,4-Dihydro-2H-chromen-4-ol
- SPECS 131/40242452
- (4R)-3,4-dihydro-2H-chromen-4-ol
-
- Inchi: 1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1
- InChI Key: MGSHXMOLUWTMGP-MRVPVSSYSA-N
- SMILES: O1C2C=CC=CC=2[C@@H](CC1)O
Computed Properties
- Exact Mass: 150.068079557g/mol
- Monoisotopic Mass: 150.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.5Ų
(4R)-3,4-dihydro-2H-chromen-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R701355-10mg |
(4R)-3,4-dihydro-2H-chromen-4-ol |
120523-16-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | R701355-50mg |
(4R)-3,4-dihydro-2H-chromen-4-ol |
120523-16-2 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | R701355-100mg |
(4R)-3,4-dihydro-2H-chromen-4-ol |
120523-16-2 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-69615-0.05g |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol |
120523-16-2 | 0.05g |
$135.0 | 2023-02-12 | ||
| Enamine | EN300-69615-0.1g |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol |
120523-16-2 | 0.1g |
$202.0 | 2023-02-12 | ||
| Enamine | EN300-69615-0.25g |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol |
120523-16-2 | 0.25g |
$288.0 | 2023-02-12 | ||
| Enamine | EN300-69615-0.5g |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol |
120523-16-2 | 0.5g |
$480.0 | 2023-02-12 | ||
| Enamine | EN300-69615-1.0g |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol |
120523-16-2 | 1.0g |
$614.0 | 2023-02-12 | ||
| Enamine | EN300-69615-2.5g |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol |
120523-16-2 | 2.5g |
$1202.0 | 2023-02-12 | ||
| Enamine | EN300-69615-5.0g |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol |
120523-16-2 | 5.0g |
$1779.0 | 2023-02-12 |
(4R)-3,4-dihydro-2H-chromen-4-ol Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
120523-16-2 ((4R)-3,4-dihydro-2H-chromen-4-ol) Related Products
- 1481-93-2(4-Chromanol)
- 487-25-2(2H-1-Benzopyran-4-ol,3,4-dihydro-2-phenyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent